molecular formula C36H43N7O3 B12375681 1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

Cat. No.: B12375681
M. Wt: 621.8 g/mol
InChI Key: RTGLLUBINICLSG-UHFFFAOYSA-N
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Description

  • Reagents: 5-methyl-1H-indazole, 1-methylpiperidine, sodium hydride
  • Conditions: Stirring at room temperature in dimethylformamide
  • Spirocyclic Structure Formation:

    • Reagents: 2,7-diazaspiro[3.5]nonane, ethyl vinyl ether
    • Conditions: Heating under nitrogen atmosphere
  • Attachment of Prop-2-en-1-one Group:

    • Reagents: acryloyl chloride, triethylamine
    • Conditions: Stirring at low temperature in dichloromethane
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinazoline core, followed by the introduction of the indazole and piperidine moieties. The final steps involve the formation of the spirocyclic structure and the attachment of the prop-2-en-1-one group.

    • Quinazoline Core Formation:

      • Reagents: 2-aminobenzonitrile, ethyl chloroformate
      • Conditions: Reflux in anhydrous ethanol

    Chemical Reactions Analysis

    Types of Reactions: 1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    • Oxidation:

      • Reagents: Potassium permanganate, hydrogen peroxide
      • Conditions: Aqueous or organic solvents, controlled temperature
      • Major Products: Oxidized derivatives with altered functional groups
    • Reduction:

      • Reagents: Sodium borohydride, lithium aluminum hydride
      • Conditions: Anhydrous solvents, low temperature
      • Major Products: Reduced derivatives with hydrogenated functional groups
    • Substitution:

      • Reagents: Halogenating agents, nucleophiles
      • Conditions: Solvent choice depending on the nucleophile, temperature control
      • Major Products: Substituted derivatives with new functional groups

    Scientific Research Applications

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its unique reactivity and stability.
    • Biology:

      • Investigated for its potential as a biochemical probe.
      • Studied for its interactions with biological macromolecules.
    • Medicine:

      • Explored for its potential therapeutic properties.
      • Studied for its ability to modulate specific biological pathways.
    • Industry:

      • Used in the development of advanced materials.
      • Studied for its potential applications in catalysis and material science.

    Mechanism of Action

    The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

    Comparison with Similar Compounds

    • 1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one can be compared with other quinazoline derivatives, indazole derivatives, and spirocyclic compounds.

    Uniqueness:

    • The combination of the quinazoline core, indazole moiety, and spirocyclic structure makes this compound unique.
    • Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.

    Properties

    Molecular Formula

    C36H43N7O3

    Molecular Weight

    621.8 g/mol

    IUPAC Name

    1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

    InChI

    InChI=1S/C36H43N7O3/c1-6-24-19-26-32(33(45-8-3)31(24)30-23(4)9-10-28-27(30)20-37-40-28)38-35(46-25-11-15-41(5)16-12-25)39-34(26)42-17-13-36(14-18-42)21-43(22-36)29(44)7-2/h6-7,9-10,19-20,25H,1-2,8,11-18,21-22H2,3-5H3,(H,37,40)

    InChI Key

    RTGLLUBINICLSG-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C(=CC2=C1N=C(N=C2N3CCC4(CC3)CN(C4)C(=O)C=C)OC5CCN(CC5)C)C=C)C6=C(C=CC7=C6C=NN7)C

    Origin of Product

    United States

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